alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine
Description
This compound is a branched pentasaccharide with a complex architecture:
- Core structure: A backbone of beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine.
- Branching: An alpha-D-mannose residue linked via (1-3) to the central beta-D-mannose and a second alpha-D-mannose via (1-6) to the same residue, forming a tri-mannosyl motif.
- Functional groups: Two N-acetyl-D-glucosamine (GlcNAc) units at the reducing end, critical for interactions with lectins or enzymes involved in glycosylation pathways .
This structure is significant in glycobiology, particularly in host-pathogen interactions and immune recognition, due to its terminal mannose and GlcNAc residues, which are common targets for microbial adhesins and immune lectins .
Properties
Molecular Formula |
C34H58N2O26 |
|---|---|
Molecular Weight |
910.8 g/mol |
IUPAC Name |
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C34H58N2O26/c1-8(41)35-15-20(46)27(12(5-39)55-30(15)53)60-31-16(36-9(2)42)21(47)28(13(6-40)58-31)61-34-26(52)29(62-33-25(51)23(49)18(44)11(4-38)57-33)19(45)14(59-34)7-54-32-24(50)22(48)17(43)10(3-37)56-32/h10-34,37-40,43-53H,3-7H2,1-2H3,(H,35,41)(H,36,42)/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+,27-,28-,29+,30?,31+,32+,33-,34+/m1/s1 |
InChI Key |
ZTOKCBJDEGPICW-MYRNNJPSSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)NC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Enzymatic Synthesis
2.1.1 Glycosyltransferase-Catalyzed Assembly
- Glycosyltransferases catalyze the formation of glycosidic bonds by transferring sugar moieties from activated nucleotide sugars (e.g., GDP-mannose) to acceptor molecules.
- The biosynthesis of the alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose core involves sequential action of specific mannosyltransferases, which add mannose residues in α-1,3 and α-1,6 linkages to a β-D-mannose-(1-4)-N-acetyl-D-glucosamine core.
- UDP-N-acetyl-D-glucosamine: alpha-D-mannoside beta-1,2-N-acetylglucosaminyltransferase I is a key enzyme that catalyzes the addition of N-acetylglucosamine to the mannose core, essential for branching and further elongation.
- The enzymatic synthesis is typically performed in vitro using purified enzymes or in engineered microbial systems expressing the relevant glycosyltransferases.
2.1.2 Phosphorylase-Involved Pathways
- Recent research has identified phosphorylases that act on β-1,4-D-mannosyl-N-acetyl-D-glucosamine substrates, facilitating efficient metabolic pathways for N-glycan degradation and synthesis.
- For example, β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase catalyzes the phosphorolysis of this disaccharide, which can be harnessed in synthetic pathways to generate mannose-1-phosphate intermediates, feeding into glycan biosynthesis.
Chemical Synthesis
- Chemical synthesis of such branched oligosaccharides is challenging due to the need for precise control over stereochemistry and regioselectivity.
- Protecting group strategies are employed to mask hydroxyl groups selectively, allowing stepwise glycosylation to build the oligosaccharide chain.
- Glycosyl donors and acceptors are carefully chosen to favor α- or β-linkages as required.
- Despite advances, chemical synthesis is typically limited to smaller oligosaccharides or used to produce intermediates for enzymatic elongation.
Comparative Summary of Preparation Approaches
| Preparation Method | Description | Advantages | Limitations |
|---|---|---|---|
| Enzymatic Synthesis | Use of glycosyltransferases and phosphorylases to build oligosaccharide | High specificity and stereoselectivity; mild conditions | Requires enzyme availability and cofactors |
| Chemical Synthesis | Stepwise chemical glycosylation with protecting groups | Applicable to diverse structures; no enzyme needed | Complex, time-consuming, low yield for large oligosaccharides |
| Microbial/Cellular Expression | Engineering microbes to express glycosylation pathways | Scalable; can produce complex glycans | Requires genetic engineering; purification needed |
Detailed Experimental Protocols from Literature
While direct protocols for this exact compound are scarce, preparation methods for closely related high-mannose N-glycans provide a framework:
-
- Start with a β-D-mannose-(1-4)-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine core (Manβ1-4GlcNAcβ1-4GlcNAc).
- Sequential addition of α-D-mannose residues at (1→3) and (1→6) positions by α-1,3- and α-1,6-mannosyltransferases using GDP-mannose as the donor substrate.
- Monitor reaction progress by HPLC or mass spectrometry.
- Purify the final oligosaccharide by chromatographic methods such as size-exclusion or HILIC.
Phosphorylase-Assisted Synthesis :
- Utilize β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase to generate mannose-1-phosphate intermediates.
- Couple with glycosyltransferases to elongate and branch the oligosaccharide chain.
Research Findings and Data Tables
Chemical Reactions Analysis
Types of Reactions
D-Glucose,o-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-O-b-D-mannopyranosyl-(1®4)-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acetylamino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or nitric acid can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldonic acids or uronic acids.
Reduction: Formation of alditols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Glycobiology
This compound plays a crucial role in glycobiology, where it is involved in the structure and function of glycoproteins. Glycoproteins are essential for cell-cell recognition and signaling, and the specific arrangement of mannose residues influences their biological activity. The presence of alpha-D-mannose residues is particularly significant in the recognition processes that occur during cellular interactions.
Enzymatic Reactions
The compound is a substrate for mannosyltransferases, enzymes that catalyze the transfer of mannose residues to various acceptor molecules. For example, mannosyl-oligosaccharide 1,2-alpha-mannosidase (EC 3.2.1.113) hydrolyzes specific mannose linkages in glycoproteins, which is critical for the maturation of Asn-linked oligosaccharides . This enzymatic activity is vital for the proper folding and functionality of glycoproteins.
Table 1: Enzymatic Reactions Involving Mannosyl Residues
| Enzyme Name | EC Number | Reaction Description |
|---|---|---|
| Mannosyl-oligosaccharide 1,2-alpha-mannosidase | 3.2.1.113 | Hydrolysis of alpha-1,2-linked mannose residues |
| Mannosyltransferase | Various | Transfers mannose residues to lipid-linked oligosaccharides |
Immunology
Alpha-D-mannose and its derivatives have been shown to influence immune responses. They can enhance the activity of macrophages and dendritic cells, which are crucial for initiating immune responses against pathogens . The structural motifs of this compound can be recognized by lectins on immune cells, leading to enhanced phagocytosis and cytokine production.
Therapeutic Uses
The application of this compound extends to therapeutic formulations, particularly in drug delivery systems where glycosylation can improve the pharmacokinetics of therapeutic agents. For instance, conjugating drugs with mannose can enhance their uptake by liver cells through specific receptor-mediated endocytosis .
Table 2: Therapeutic Applications of Mannose Derivatives
| Application Area | Description |
|---|---|
| Drug Delivery Systems | Enhances cellular uptake via mannose receptors |
| Immune Modulation | Stimulates macrophage activity |
Case Study 1: Mannose in Cancer Therapy
Research has demonstrated that mannose derivatives can inhibit tumor growth by modulating immune responses. In a study involving murine models, treatment with a mannose-conjugated chemotherapeutic agent resulted in improved survival rates compared to non-conjugated forms . This suggests that targeting immune pathways through mannose could be a viable strategy in cancer therapy.
Case Study 2: Glycoprotein Stability
A study focused on the stability of glycoproteins showed that the presence of specific mannose linkages significantly improved the resistance of these proteins to proteolytic degradation. This finding underscores the importance of carbohydrate structures in maintaining protein integrity under physiological conditions .
Mechanism of Action
The mechanism of action of D-Glucose,o-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-O-b-D-mannopyranosyl-(1®4)-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®4)-2-(acetylamino)-2-deoxy- involves its interaction with specific molecular targets, such as glycosyltransferases and glycosidases. These enzymes recognize the specific sugar units and linkages in the compound, facilitating its incorporation into glycoproteins and glycolipids. The acetylamino groups may also play a role in modulating the compound’s interactions with other biomolecules.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Related Oligosaccharides
Key Observations :
Branching Complexity : The target pentasaccharide and the fucose-containing molecule from both exhibit branching, but the latter includes fucose, a deoxy sugar linked α(1-6), which enhances microbial adhesion specificity .
Linkage Specificity: Unlike panose (), which has α(1-6) and α(1-4) glucose linkages for prebiotic functions, the target compound’s α(1-3)/α(1-6) mannose linkages are critical for lectin-mediated immune interactions .
Terminal Modifications: The GlcNAcβ(1-4)Galα(1-3)Gal trisaccharide () lacks mannose but shares GlcNAc, emphasizing how terminal residues dictate biological roles (e.g., blood group antigens vs. pathogen recognition).
Functional Comparisons
Lectin Binding and Antiviral Activity
Metabolic Pathways
- The target compound’s GlcNAc residues suggest involvement in N-glycan biosynthesis, similar to intermediates in Reactome pathways like R-HSA-75899 (mannosyltransferase reactions) .
- Panose (), however, is metabolized via glycolytic enzymes, highlighting divergent roles based on sugar composition .
Physicochemical Properties
- Solubility: The target compound’s branching and GlcNAc content enhance water solubility compared to linear glucose-based oligosaccharides like panose.
- Stability: Alpha-linked mannose residues are more susceptible to enzymatic cleavage (e.g., by alpha-mannosidases) than beta-linked GlcNAc, influencing their functional longevity .
Biological Activity
The compound alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine is a complex oligosaccharide with significant biological relevance. Its structure suggests potential roles in cell signaling, immune response, and glycoprotein synthesis. This article explores its biological activity, enzymatic interactions, and implications in health and disease.
Structural Characteristics
The compound consists of:
- Mannose Units : Three alpha-D-mannose units linked by (1-3) and (1-6) glycosidic bonds.
- N-Acetyl-D-glucosamine Units : Two beta-N-acetyl-D-glucosamine units linked by (1-4) bonds.
This unique arrangement contributes to its functional properties in biological systems.
1. Enzymatic Interactions
The biological activity of this oligosaccharide is largely mediated by enzymes that interact with its mannose and N-acetylglucosamine components. Key enzymes include:
- Mannosyl-Oligosaccharide 1,2-alpha-Mannosidase (EC 3.2.1.113) : This enzyme catalyzes the hydrolysis of specific alpha-mannosidic linkages, playing a crucial role in the processing of N-glycans in the Golgi apparatus. It removes mannosyl residues from glycoproteins, affecting their stability and function .
- Mannosyl-Oligosaccharide 1,3-alpha-Mannosidase (EC 3.2.1.114) : Involved in trimming N-glycans, this enzyme specifically targets alpha-(1,3) and alpha-(1,6) linkages, crucial for glycoprotein maturation .
2. Immunological Implications
Studies suggest that oligosaccharides like this compound can modulate immune responses:
- Immune Cell Interaction : The presence of mannose residues is known to enhance the recognition by macrophages and dendritic cells, potentially leading to improved immune activation .
- Pathogen Recognition : Certain pathogens exploit mannose-binding lectins to adhere to host cells. This oligosaccharide may influence pathogen-host interactions by acting as a decoy or modulating receptor binding .
3. Therapeutic Applications
Research indicates potential therapeutic applications:
- Cancer Therapy : The ability of mannose-containing oligosaccharides to influence glycoprotein processing may have implications in cancer treatment, particularly in targeting tumor-associated glycoproteins .
- Antimicrobial Properties : The structural components may exhibit antimicrobial activity by disrupting biofilm formation in pathogenic bacteria, thus enhancing the efficacy of existing antibiotics .
Case Study 1: Glycoprotein Processing in Cancer
A study explored the role of specific mannosyltransferases in human adenocarcinoma cells. It was found that manipulating the expression of these enzymes altered the glycosylation patterns of cell surface proteins, impacting tumor progression and immune evasion strategies .
Case Study 2: Biofilm Disruption
Research on biofilm-forming pathogens demonstrated that treatments incorporating mannose-rich oligosaccharides could effectively disrupt biofilm integrity, enhancing susceptibility to antibiotics. This suggests a promising avenue for managing chronic infections associated with biofilms .
Research Findings Summary Table
Q & A
Q. How can the anomeric configuration of mannose residues in this oligosaccharide be experimentally confirmed?
To determine the α/β configuration of mannose linkages, nuclear magnetic resonance (NMR) spectroscopy is essential. For α-linked mannose residues, observe the heteronuclear coupling constant , which falls within 168.9–170.1 Hz for α-anomers, as demonstrated in glycoside synthesis studies . In cases where values (~1 Hz) are ambiguous, mass spectrometry (MS) combined with isotopic labeling (e.g., -tagged intermediates) can resolve branching patterns and linkage positions .
Q. What enzymatic assays are suitable for probing the stability of this oligosaccharide in biological systems?
Use glycosidase panels to test degradation. For example, α-glucosidase (ID 14 in enzymatic activity tables) and β-N-acetylglucosaminidase (ID 10) show activity against similar N-acetylglucosamine-containing glycans. However, validate results with negative controls (e.g., lipase, ID 12, which shows no activity) to rule out nonspecific hydrolysis .
Q. What synthetic strategies are effective for constructing the branched mannose motifs in this compound?
Stepwise glycosylation using N-iodosuccinimide/silver triflate promoters enables selective α-mannosylation. Protect free hydroxyl groups with chloroacetyl or benzyl groups to prevent unwanted side reactions. Post-synthesis, Zemplen deprotection under mild alkaline conditions preserves acid-sensitive β-linkages .
Advanced Research Questions
Q. How can contradictions in enzymatic degradation data for this oligosaccharide be resolved across studies?
Discrepancies (e.g., variable α-glucosidase activity) may arise from differences in enzyme sources (e.g., microbial vs. mammalian) or assay conditions (pH, temperature). Replicate experiments using standardized protocols (e.g., fixed enzyme-to-substrate ratios) and include kinetic analyses (e.g., , ) to quantify catalytic efficiency .
Q. What experimental designs are optimal for studying the 3D conformational dynamics of this oligosaccharide?
Combine molecular dynamics (MD) simulations with nuclear Overhauser effect (NOE) NMR data. Reference existing oligo-mannose N-glycan structural databases (e.g., Imberty et al., 1990) to initialize simulations. Validate against small-angle X-ray scattering (SAXS) data to confirm solution-state conformations .
Q. How can researchers design a study to investigate this oligosaccharide’s interaction with immune receptors (e.g., lectins)?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Synthesize truncated analogs (e.g., removing the α-(1-6) branch) to identify critical epitopes. Pair with glycan microarray screening to assess specificity across receptor families .
Methodological Considerations
Q. What analytical workflows are recommended for quantifying monosaccharide components in this oligosaccharide?
Employ ultra-high-performance liquid chromatography (UHPLC) with dynamic multiple reaction monitoring (dMRM) for simultaneous quantification of 16 neutral/acidic monosaccharides. Derivatize with 1-phenyl-3-methyl-5-pyrazolone (PMP) to enhance MS sensitivity. Include internal standards (e.g., -labeled mannose) for normalization .
Q. How should researchers approach literature reviews for this compound given its structural complexity?
Use Boolean search strategies in databases (e.g., SCI-EXPANDED, CPCI-S) with terms like “alpha-D-mannose-(1-3) linkage,” “N-acetylglucosamine,” and “glycosylation mechanisms.” Exclude non-academic sources (e.g., commercial databases) to ensure methodological rigor .
Data Analysis and Interpretation
Q. How can conflicting NMR data on branching patterns be reconciled?
Apply 2D NMR techniques (e.g., - HSQC, COSY) to resolve overlapping signals. For ambiguous peaks, compare with synthetic standards (e.g., linear vs. branched analogs) or use cryoprobe-enhanced sensitivity for low-concentration samples .
Q. What statistical frameworks are appropriate for analyzing glycomics datasets involving this oligosaccharide?
Use multivariate analysis (e.g., PCA) to cluster glycan profiles. For longitudinal studies (e.g., enzymatic degradation over time), apply mixed-effects models to account for batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
